6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC14830542
Molecular Formula: C19H19N7OS2
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N7OS2 |
|---|---|
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C19H19N7OS2/c1-9-5-14-11(3)20-17(22-15(14)6-10(9)2)24-18-21-13(7-16(27)23-18)8-28-19-26-25-12(4)29-19/h5-7H,8H2,1-4H3,(H2,20,21,22,23,24,27) |
| Standard InChI Key | XCAXHTZYEUAAFV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=O)N3)CSC4=NN=C(S4)C)C |
Introduction
Thiadiazole Derivatives
Thiadiazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . These compounds have been explored as potential anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Quinazoline Derivatives
Quinazolines have been extensively studied for their anticancer activities, often acting as inhibitors of enzymes involved in cancer cell growth . They are also known for their roles in central nervous system disorders, acting as antidepressants or anticonvulsants .
Pyrimidine Derivatives
Pyrimidines are crucial in nucleic acid synthesis and have been modified to create drugs with anticancer, antiviral, and antibacterial activities . Their ability to interfere with DNA synthesis makes them effective against rapidly dividing cells, such as cancer cells.
Potential Applications
Given the biological activities associated with thiadiazole, quinazoline, and pyrimidine derivatives, compounds like 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one could be explored for:
-
Anticancer Activity: The combination of thiadiazole and quinazoline moieties might enhance anticancer effects by targeting multiple pathways involved in cancer cell proliferation.
-
Anti-inflammatory Activity: Thiadiazole derivatives have shown potential as anti-inflammatory agents, which could be beneficial in reducing inflammation associated with cancer or other diseases.
-
Antimicrobial Activity: Pyrimidine and thiadiazole derivatives have been studied for their antimicrobial properties, suggesting potential applications in treating infections.
Research Findings and Data
While specific data on 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one is not available, similar compounds have demonstrated promising biological activities:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume